molecular formula C19H23NO5S B15107341 4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid

4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid

Cat. No.: B15107341
M. Wt: 377.5 g/mol
InChI Key: QMOJTDDIZUJBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a butoxy group and two methyl groups on the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-butoxy-4,5-dimethylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfonamide.

    Coupling: The sulfonamide is then coupled with benzoic acid under acidic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or benzoic acid derivatives.

Scientific Research Applications

4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The butoxy and methyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Known for its use in veterinary medicine.

    4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide: Used in combination with other drugs for treating infections.

Uniqueness

4-(2-Butoxy-4,5-dimethylbenzenesulfonamido)benzoic acid stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of the butoxy group and additional methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

4-[(2-butoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C19H23NO5S/c1-4-5-10-25-17-11-13(2)14(3)12-18(17)26(23,24)20-16-8-6-15(7-9-16)19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

QMOJTDDIZUJBCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.